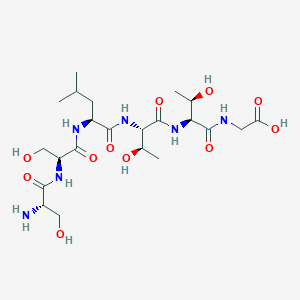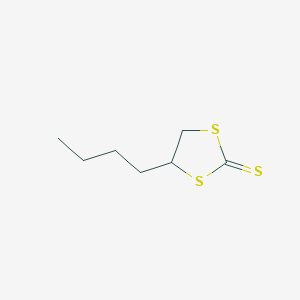
4-Butyl-1,3-dithiolane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-1,3-dithiolane-2-thione is an organosulfur compound characterized by a five-membered ring structure containing two sulfur atoms and a thione group. This compound is part of the broader class of trithiocarbonates, which have significant applications in various fields due to their unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-1,3-dithiolane-2-thione typically involves the reaction of thiiranes with carbon disulfide under specific conditions. For instance, the reaction of 2-methylthiirane, 2-hexylthiirane, 1,2-epithiocyclohexane, and 2-phenylthiirane with carbon disulfide yields the corresponding 1,3-dithiolane-2-thione derivatives . The reaction is often carried out under high pressure and in the presence of a catalyst such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
化学反応の分析
Types of Reactions: 4-Butyl-1,3-dithiolane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield thiols or disulfides.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives .
科学的研究の応用
4-Butyl-1,3-dithiolane-2-thione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Butyl-1,3-dithiolane-2-thione involves its ability to undergo thiol-disulfide exchange reactions. This property is crucial in various biological and chemical processes, where the compound can act as a reducing agent or a protective group for thiol functionalities . The molecular targets and pathways involved include interactions with proteins and enzymes that contain thiol groups .
類似化合物との比較
1,3-Dithiolane-2-thione: Similar in structure but lacks the butyl group.
1,3-Dithiolane-2-one: Contains a carbonyl group instead of a thione group.
1,3-Dithiane: Similar ring structure but with two sulfur atoms and no thione group.
Uniqueness: 4-Butyl-1,3-dithiolane-2-thione is unique due to the presence of the butyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring specific hydrophobic interactions or steric effects .
特性
CAS番号 |
872834-36-1 |
|---|---|
分子式 |
C7H12S3 |
分子量 |
192.4 g/mol |
IUPAC名 |
4-butyl-1,3-dithiolane-2-thione |
InChI |
InChI=1S/C7H12S3/c1-2-3-4-6-5-9-7(8)10-6/h6H,2-5H2,1H3 |
InChIキー |
ZIBLLUNYQKUSPU-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CSC(=S)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12594162.png)
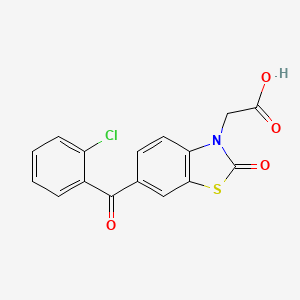
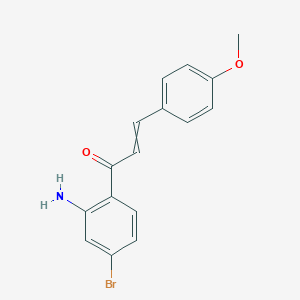
![[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea](/img/structure/B12594175.png)
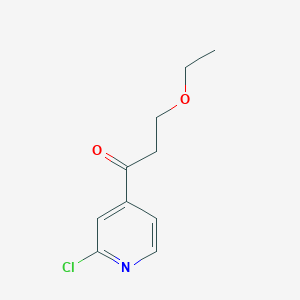
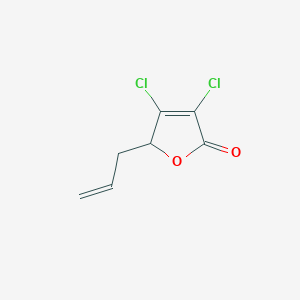
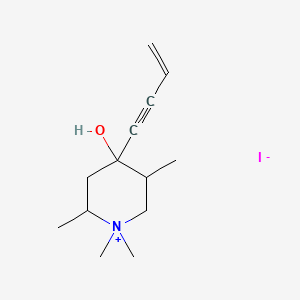
![1H-Indole-1-acetic acid, 3-[(3-chlorophenyl)sulfonyl]-5-fluoro-2-methyl-](/img/structure/B12594199.png)
![1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)-](/img/structure/B12594203.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide](/img/structure/B12594222.png)
![1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride](/img/structure/B12594226.png)
![N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide)](/img/structure/B12594230.png)
![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)
